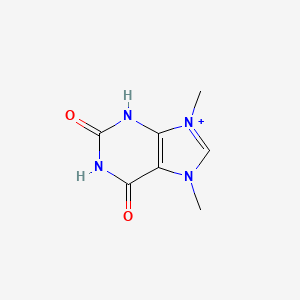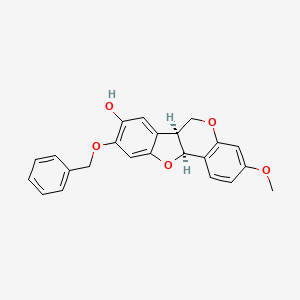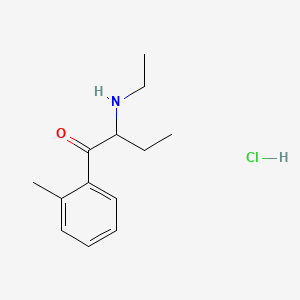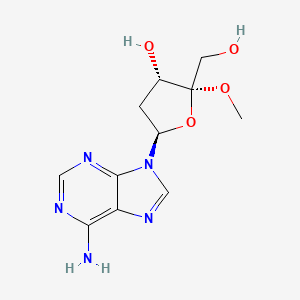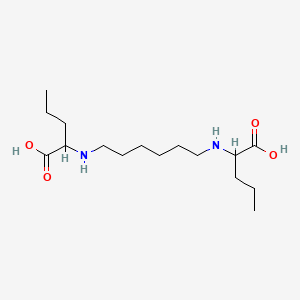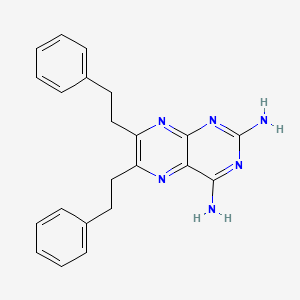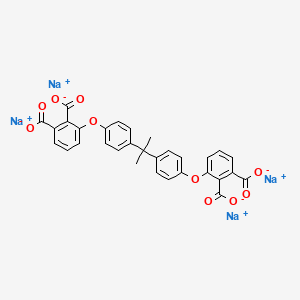
1,2-Benzenedicarboxylic acid, 3,3'-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenedicarboxylic acid core and phenyleneoxy groups linked by a methylethylidene bridge. The tetrasodium salt form enhances its solubility in water, making it useful in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt typically involves the reaction of 1,2-benzenedicarboxylic acid with bisphenol A in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. The final step involves the neutralization of the compound with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenyleneoxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyleneoxy derivatives.
科学的研究の応用
1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt involves its interaction with specific molecular targets. The phenyleneoxy groups can interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- 1,2-Benzenedicarboxylic acid, polymer with 1,3-diisocyanatomethylbenzene
- 1,4-Benzenedicarboxylic acid polymer with 1,2-ethanediol
Uniqueness
1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt stands out due to its unique methylethylidene bridge and tetrasodium salt form, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
特性
CAS番号 |
72066-81-0 |
|---|---|
分子式 |
C31H20Na4O10 |
分子量 |
644.4 g/mol |
IUPAC名 |
tetrasodium;3-[4-[2-[4-(2,3-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate |
InChI |
InChI=1S/C31H24O10.4Na/c1-31(2,17-9-13-19(14-10-17)40-23-7-3-5-21(27(32)33)25(23)29(36)37)18-11-15-20(16-12-18)41-24-8-4-6-22(28(34)35)26(24)30(38)39;;;;/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39);;;;/q;4*+1/p-4 |
InChIキー |
FTXRWORPWZUFCS-UHFFFAOYSA-J |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)[O-])C(=O)[O-])C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
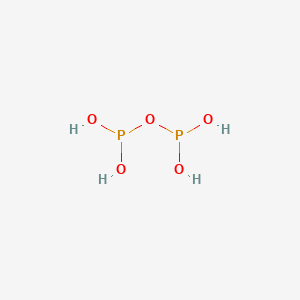
![N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide](/img/structure/B12786806.png)
